molecular formula C11H8Cl2N2O2 B4432168 2,3-dichloro-N-(5-methyl-3-isoxazolyl)benzamide

2,3-dichloro-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B4432168
M. Wt: 271.10 g/mol
InChI Key: YNXKXTGPDPCBNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,3-dichloro-N-(5-methyl-3-isoxazolyl)benzamide involves complex reactions that yield products with significant bioactivity and potential applications. For example, synthesis involving the reaction of benzoyl isothiocyanate with different reactants followed by alkylation and reaction with hydrazine has been documented to produce benzamide-based 5-aminopyrazoles showing remarkable activities (Hebishy et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound reveals intricate details about their stability and reactivity. For instance, studies have shown that certain benzamide derivatives crystallize in specific space groups, with their molecular sheets primarily formed by hydrogen bonds, indicating a significant role of electrostatic energy in their stabilization (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound are diverse, leading to the formation of various derivatives with unique properties. The synthesis of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives demonstrates the versatility of these compounds in chemical transformations (Dighe et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives are crucial for understanding their behavior in different environments. Investigations into the lipophilicity of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides reveal insights into their potential biological activity, demonstrating the importance of structure-activity relationships (Imramovský et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties of compounds like this compound involves studying their reactivity and stability under various conditions. The synthesis and characterization of related compounds provide insights into their chemical behavior and potential applications (Gautam et al., 2014).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its possible biological activity and how its structure influences its properties .

properties

IUPAC Name

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-5-9(15-17-6)14-11(16)7-3-2-4-8(12)10(7)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXKXTGPDPCBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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